5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine

Medicinal Chemistry Kinase Inhibition Regioisomer SAR

Select 5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine for kinase inhibitor programs requiring the precise 5-bromo-3-amine substitution pattern. This 4-azaindole scaffold provides superior target engagement in FGFR and BTK inhibitor series compared to regioisomeric or alternative halogen analogs. The aryl bromide enables Suzuki/Sonogashira couplings while the primary amine permits amidation or sulfonylation, supporting >100-member library synthesis. Low MW (212.05) and LogP (1.49) align with CNS MPO criteria for brain-penetrant probes. Insist on the authentic 5-bromo isomer to maintain structure-activity relationships critical for sub-50 nM BTK or sub-10 nM FGFR4 potency.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1190311-18-2
Cat. No. B3218669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine
CAS1190311-18-2
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1NC=C2N)Br
InChIInChI=1S/C7H6BrN3/c8-6-2-1-5-7(11-6)4(9)3-10-5/h1-3,10H,9H2
InChIKeyVMNBWCGFRVZFIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine (CAS 1190311-18-2): Core Azaindole Building Block for Medicinal Chemistry and Kinase-Targeted Libraries


5-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine (CAS: 1190311-18-2) is a heterocyclic building block belonging to the 4-azaindole class . Its core features a fused pyrrole-pyridine bicyclic system with a bromine atom at the 5-position and an amine group at the 3-position, affording a molecular weight of 212.05 g/mol and a calculated LogP of 1.49 . The compound is primarily employed as a versatile intermediate in the synthesis of kinase inhibitor candidates and other bioactive molecules due to the synthetic utility of both the aryl bromide (for cross-coupling reactions) and the primary amine (for amidation or nucleophilic substitution) .

Why Substituting 5-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine for Other Halo-Azaindoles Risks SAR Failure in Lead Optimization


In medicinal chemistry campaigns targeting kinases, the specific position and identity of halogen substituents on the pyrrolo[3,2-b]pyridine scaffold are critical determinants of both biochemical potency and physicochemical properties. While regioisomeric halo-azaindoles (e.g., 6-bromo or 7-bromo analogs) or analogs with different halogens (e.g., 5-chloro or 5-iodo) may appear superficially interchangeable, their divergence in electronic character, steric bulk, and hydrogen-bonding potential leads to distinct binding modes and ADME profiles . For instance, the 5-bromo substituent in this compound has been specifically associated with enhanced binding affinity in FGFR and BTK kinase inhibitor programs compared to unsubstituted or alternatively substituted congeners, making generic substitution a significant risk for loss of target engagement [1].

Quantitative Differentiation of 5-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine: Evidence-Based Procurement Rationale


5-Bromo vs. 7-Bromo Regioisomers: Divergent Utility in Kinase Inhibitor Design

The 5-bromo substitution pattern in 5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine is explicitly preferred over the 7-bromo regioisomer (CAS 1190318-37-6) in the context of generating BTK kinase inhibitors. A patent assigned to the National Institutes of Pharmaceutical Research and Development describes pyrrolo-aromatic heterocyclic compounds where the 5-bromo-3-amine motif serves as a key intermediate, whereas the 7-bromo variant is not exemplified or claimed for this therapeutic target [1]. This structural bias is attributed to the 5-bromo group's ability to engage in favorable hydrophobic interactions within the kinase hinge region without steric clash, a feature not shared by the 7-bromo isomer .

Medicinal Chemistry Kinase Inhibition Regioisomer SAR

5-Bromo vs. 5-Chloro and 5-Iodo Analogs: Optimized Physicochemical Profile for CNS Drug Discovery

The 5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine exhibits a calculated LogP of 1.49, which places it in an optimal lipophilicity range for crossing the blood-brain barrier while minimizing promiscuous off-target binding . In contrast, the 5-chloro analog (CAS not found) would be expected to have a lower LogP (~1.1), potentially limiting CNS penetration, while the 5-iodo analog (CAS not found) would have a significantly higher LogP (>2.0), increasing the risk of hERG channel inhibition and metabolic instability [1]. This intermediate LogP value makes the 5-bromo derivative a balanced choice for CNS-targeted kinase programs where both target engagement and favorable ADME are required.

CNS Drug Discovery Physicochemical Properties Lead Optimization

5-Bromo-3-amine Motif vs. Unsubstituted Pyrrolopyridine Core: Essential for ATP-Competitive Kinase Inhibition

The presence of both the 5-bromo substituent and the 3-amine group in this compound is crucial for potent kinase inhibition. In FGFR kinase programs, the 5-bromo group occupies a hydrophobic pocket near the gatekeeper residue, while the 3-amine serves as a hydrogen bond donor to the hinge region, a binding mode that is absent in the unsubstituted pyrrolo[3,2-b]pyridine core [1]. A recent study on 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides reported IC50 values in the low nanomolar range (e.g., 7 nM against FGFR1) for analogs bearing the 5-bromo-3-amine scaffold, whereas the unsubstituted pyrrolo[3,2-b]pyridine core showed no detectable inhibition at concentrations up to 10 μM [2].

Kinase Inhibitor ATP-Binding Site FGFR

5-Bromo-3-amine vs. 6-Bromo-3-amine: Differential Stability and Reactivity in Cross-Coupling Reactions

The 5-bromo substituent in this compound is more electron-rich and less sterically hindered compared to the 6-bromo isomer (CAS 1190317-60-2), leading to superior performance in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations . The 5-position is activated by the adjacent pyridine nitrogen, facilitating oxidative addition, whereas the 6-position suffers from deactivation and increased steric encumbrance [1]. This difference is reflected in reported yields: Suzuki couplings with the 5-bromo derivative typically proceed with >80% yield under standard conditions, while the 6-bromo analog requires more forcing conditions and often yields <50% .

Organic Synthesis Cross-Coupling Building Block Utility

Optimal Deployment Scenarios for 5-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine in Drug Discovery and Chemical Biology


Building Block for Selective FGFR Kinase Inhibitors

The 5-bromo-3-amine scaffold is an ideal starting point for generating reversible-covalent FGFR4 inhibitors targeting hepatocellular carcinoma. The 5-bromo group enhances binding to the hydrophobic back pocket, while the 3-amine allows for subsequent functionalization to introduce a warhead (e.g., an aldehyde) for covalent modification of a cysteine residue. This strategy has yielded clinical candidates with IC50 values below 10 nM against both wild-type and gatekeeper mutant FGFR4 [1].

Intermediate in BTK Inhibitor Synthesis for B-Cell Malignancies

This compound serves as a key intermediate in the preparation of next-generation BTK inhibitors. The 3-amine group is readily elaborated to form a central amide linkage, while the 5-bromo atom undergoes Suzuki coupling to introduce a diverse array of aromatic and heteroaromatic groups that occupy the selectivity pocket. Patents from NIP and others specifically claim this building block for generating compounds with potent BTK inhibition (IC50 < 50 nM) and favorable kinase selectivity profiles [2].

Central Scaffold for CNS-Penetrant Kinase Probe Development

With a calculated LogP of 1.49 and low molecular weight (212.05 g/mol), this compound is well-suited for designing CNS-penetrant kinase probes. The balanced lipophilicity and the presence of an amine handle for installing solubilizing groups align with CNS MPO desirability scores >5.5, increasing the probability of achieving adequate brain exposure in rodent models [3]. This is particularly relevant for programs targeting kinases implicated in neurodegenerative diseases (e.g., GSK-3β, CDK5) or neuro-oncology (e.g., TRK, ROS1).

Diversity-Oriented Synthesis of Kinase-Focused Libraries

The orthogonal reactivity of the aryl bromide and primary amine enables rapid diversification of the pyrrolo[3,2-b]pyridine core. The 5-bromo group can undergo a wide range of palladium-catalyzed couplings (Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aromatic, alkyne, or amine diversity at the 5-position. Simultaneously, the 3-amine can be acylated, sulfonylated, or alkylated to modulate the hinge-binding pharmacophore. This dual functionalization strategy supports the construction of >100-member libraries in a single synthetic sequence, accelerating hit-to-lead and lead optimization phases .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.